(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

描述

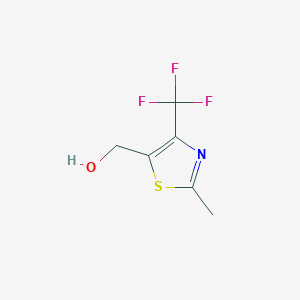

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position. The compound also features a hydroxymethyl group at the 5-position of the thiazole ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol typically involves the reaction of 2-chloro-1-(4-methyl-2-(trifluoromethyl)thiazol-5-yl)ethanone with thiourea under basic conditions. The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

化学反应分析

Types of Reactions: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding thiazole derivative using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)carboxylic acid.

Reduction: (2-Methyl-4-(trifluoromethyl)thiazole).

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

科学研究应用

Chemical Applications

In the realm of chemistry, (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its trifluoromethyl group enhances lipophilicity, making it a valuable building block in drug design and synthesis.

Synthetic Routes:

The compound can be synthesized through various methods, typically involving reactions with thiourea under basic conditions. The following table summarizes common synthetic pathways:

| Synthetic Method | Description |

|---|---|

| Reaction with Thiourea | Involves the reaction of 2-chloro-1-(4-methyl-2-(trifluoromethyl)thiazol-5-yl)ethanone with thiourea. |

| Oxidation | Can yield (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)carboxylic acid. |

| Reduction | Produces (2-Methyl-4-(trifluoromethyl)thiazole). |

Biological Applications

The biological activity of this compound has been the subject of extensive research. Studies indicate its potential antimicrobial and antifungal properties, making it a candidate for further investigation in medicinal chemistry.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against several bacterial strains. The results highlighted significant inhibition zones, suggesting strong antimicrobial activity compared to standard antibiotics .

Medicinal Applications

In medicine, this compound is explored as a lead compound for developing new pharmaceuticals. Its structural features make it suitable for targeting specific enzymes and receptors involved in disease pathways.

Pharmacokinetic Studies:

Research has shown that compounds containing thiazole rings exhibit promising pharmacokinetic profiles. For instance, one study identified a derivative featuring this compound as having enhanced potency against cancer cell lines compared to traditional chemotherapeutics like curcumin .

Industrial Applications

Industrially, this compound is utilized in synthesizing agrochemicals, including insecticides and herbicides. Its effectiveness in these applications is attributed to its ability to interact with biological systems selectively.

Agrochemical Development:

The compound has been incorporated into formulations aimed at pest control, demonstrating efficacy against common agricultural pests while minimizing environmental impact .

作用机制

The mechanism of action of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can act as an inhibitor of key enzymes involved in disease pathways .

相似化合物的比较

(2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

(2-Methyl-4-(trifluoromethyl)thiazole): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

(2-(Trifluoromethyl)thiazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group at the 2-position

Uniqueness: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antiviral research. This article explores the biological activity of this compound, emphasizing its structure-activity relationships (SAR), pharmacological profiles, and potential therapeutic applications.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer properties. Specifically, this compound has shown potential against various cancer cell lines.

- Mechanism of Action : The compound has been implicated in inhibiting key proteins involved in cell proliferation and survival. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK9 by this compound leads to reduced transcription of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .

-

Case Studies :

- In vitro studies demonstrated that the compound exhibits cytotoxic effects against human cancer cell lines, including HCT-116 and HepG2, with IC50 values indicating potent activity .

- A study highlighted that modifications on the thiazole ring significantly affect the anticancer activity, suggesting that the trifluoromethyl group enhances potency due to its electron-withdrawing nature .

Antiviral Activity

The compound also shows promise as an antiviral agent.

- Targeting Flaviviruses : Thiazole derivatives have been explored for their ability to inhibit flavivirus infections (e.g., dengue virus). The presence of the trifluoromethyl group is believed to enhance binding affinity to viral proteins, thereby inhibiting viral replication .

- Efficacy Data : Preliminary data indicate that this compound can reduce viral load in infected cell cultures, with EC50 values suggesting effective antiviral action at low micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Methyl Group | Enhances lipophilicity and cellular uptake |

| Trifluoromethyl Group | Increases electron deficiency, enhancing binding to targets |

| Thiazole Ring | Essential for cytotoxic and antiviral activity |

Studies have shown that modifications to these groups can significantly alter the compound's efficacy against various biological targets .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution properties, making it a suitable candidate for further development as a therapeutic agent. Its metabolic stability was improved through structural modifications that prevent rapid degradation in biological systems .

属性

IUPAC Name |

[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAQJWNNEXFILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650214 | |

| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-72-9 | |

| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。